Magnesium;propan-2-yloxybenzene;bromide Magnesium;propan-2-yloxybenzene;bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974113
InChI: InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C9H11BrMgO
Molecular Weight: 239.39 g/mol

Magnesium;propan-2-yloxybenzene;bromide

CAS No.:

Cat. No.: VC17974113

Molecular Formula: C9H11BrMgO

Molecular Weight: 239.39 g/mol

* For research use only. Not for human or veterinary use.

Magnesium;propan-2-yloxybenzene;bromide -

Specification

Molecular Formula C9H11BrMgO
Molecular Weight 239.39 g/mol
IUPAC Name magnesium;propan-2-yloxybenzene;bromide
Standard InChI InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key BJTFAPSLYZCTSW-UHFFFAOYSA-M
Canonical SMILES CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-]

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Features

Magnesium;propan-2-yloxybenzene;bromide is defined by the formula C₉H₁₁BrMgO, with a magnesium atom coordinated to a bromine ion and a deprotonated propan-2-yloxybenzene ligand. The propan-2-yloxy group (–O–CH(CH₃)₂) is attached to the benzene ring at the para position relative to the magnesium center, as indicated by its SMILES notation: CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] . This arrangement creates a sterically hindered environment due to the bulky isopropoxy substituent, which influences the compound’s nucleophilicity and reaction selectivity.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₉H₁₁BrMgO
Molecular Weight239.39 g/mol
IUPAC Namemagnesium;propan-2-yloxybenzene;bromide
Coordination GeometryOctahedral (predicted)

X-ray crystallography data for analogous Grignard reagents, such as magnesium bromide 4-(propan-2-yl)benzen-1-ide, suggest an octahedral geometry around the magnesium center, with solvent molecules (e.g., THF) completing the coordination sphere .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 1-bromo-4-(propan-2-yloxy)benzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (nitrogen or argon). The general reaction scheme is:

Br–C₆H₄–O–CH(CH₃)₂+MgTHFMg(Br)[C₆H₄–O–CH(CH₃)₂]\text{Br–C₆H₄–O–CH(CH₃)₂} + \text{Mg} \xrightarrow{\text{THF}} \text{Mg(Br)[C₆H₄–O–CH(CH₃)₂]}

Critical parameters include:

  • Solvent Purity: Anhydrous conditions are essential to prevent hydrolysis of the Grignard reagent .

  • Temperature: Reactions typically proceed at room temperature or under mild reflux (40–50°C).

  • Magnesium Activation: Mechanically activated magnesium turnings or pre-treated magnesium (e.g., with iodine) enhance reaction initiation .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to mitigate exothermic risks and improve yield consistency. Solvent recovery systems are integrated to minimize waste, as THF and ethers are costly and flammable . For instance, VulcanChem reports scalability of similar Grignard reagents using jacketed reactors with precise temperature control.

Reactivity and Mechanistic Insights

Nucleophilic Addition Mechanisms

As a Grignard reagent, magnesium;propan-2-yloxybenzene;bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example, in ketone alkylation:

R₂C=O+Mg(Br)[C₆H₄–O–CH(CH₃)₂]R₂C–O–MgBrH₃O⁺R₂CH–OH\text{R₂C=O} + \text{Mg(Br)[C₆H₄–O–CH(CH₃)₂]} \rightarrow \text{R₂C–O–MgBr} \xrightarrow{\text{H₃O⁺}} \text{R₂CH–OH}

The steric bulk of the isopropoxy group moderates reactivity, favoring reactions with less hindered electrophiles . Comparative studies with 2,4-diiso-propyloxyphenylmagnesium bromide (C₁₂H₁₇BrMgO₂) demonstrate that increased substituent bulk reduces side reactions like enolization .

Cross-Coupling Applications

This reagent participates in Kumada coupling reactions, forming biaryl structures when reacted with aryl halides in the presence of nickel or palladium catalysts :

Ar–X+Mg(Br)[C₆H₄–O–CH(CH₃)₂]PdAr–C₆H₄–O–CH(CH₃)₂\text{Ar–X} + \text{Mg(Br)[C₆H₄–O–CH(CH₃)₂]} \xrightarrow{\text{Pd}} \text{Ar–C₆H₄–O–CH(CH₃)₂}

Catalytic systems using ligands such as SPhos or XPhos enhance coupling efficiency, achieving turnover numbers (TON) >1,000 in optimized conditions .

Comparative Analysis with Related Grignard Reagents

Table 2: Reactivity and Structural Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Reactivity Traits
Magnesium;propan-2-yloxybenzene;bromideC₉H₁₁BrMgO239.39Moderate steric hindrance, selective
(2,4-Diiso-propyloxyphenyl)magnesium bromideC₁₂H₁₇BrMgO₂297.47High steric bulk, slow kinetics
4-Isopropylphenylmagnesium bromideC₉H₁₁BrMg223.39Lower oxygen content, higher reactivity

The presence of the ether oxygen in magnesium;propan-2-yloxybenzene;bromide increases its stability compared to alkyl-substituted analogs but reduces its nucleophilic strength due to electron donation .

Emerging Applications and Research Frontiers

Catalysis in Asymmetric Synthesis

Recent studies explore chiral modifications of the propan-2-yloxy group to induce enantioselectivity in aldol and Mannich reactions. For example, attaching menthol-derived substituents to the benzene ring achieves enantiomeric excess (ee) >80% in β-lactam synthesis .

Polymer Chemistry

The compound serves as an initiator in anionic polymerization of styrene derivatives, producing polymers with controlled molecular weights (Đ = 1.1–1.3) .

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